5-cyclopropyl-N-[(3,5-dibromopyridin-4-yl)methyl]-1,3,4-oxadiazol-2-amine
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Overview
Description
5-Cyclopropyl-N-[(3,5-dibromopyridin-4-yl)methyl]-1,3,4-oxadiazol-2-amine is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a dibromopyridine moiety, and an oxadiazolamine framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-N-[(3,5-dibromopyridin-4-yl)methyl]-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting with the preparation of the dibromopyridine core. This can be achieved through halogenation reactions using bromine in the presence of a suitable catalyst. The cyclopropyl group is then introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents. The oxadiazolamine moiety is formed through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols to replace halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Amines, alcohols, and halides in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols, amines, and hydrocarbons.
Substitution: Amides, ethers, and esters.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, 5-cyclopropyl-N-[(3,5-dibromopyridin-4-yl)methyl]-1,3,4-oxadiazol-2-amine can be employed in the study of biological systems and pathways. Its ability to interact with specific molecular targets makes it a valuable tool in understanding biological processes.
Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents targeting various diseases.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may be exploited in the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which 5-cyclopropyl-N-[(3,5-dibromopyridin-4-yl)methyl]-1,3,4-oxadiazol-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,5-Dibromopyridine: A simpler analog lacking the cyclopropyl and oxadiazolamine groups.
4-Amino-3,5-dibromopyridine: Similar to the target compound but with an amino group instead of the oxadiazolamine moiety.
5-Cyclopropyl-1,3,4-oxadiazol-2-amine: Lacking the dibromopyridine group.
Uniqueness: 5-Cyclopropyl-N-[(3,5-dibromopyridin-4-yl)methyl]-1,3,4-oxadiazol-2-amine stands out due to its combination of the cyclopropyl group, dibromopyridine moiety, and oxadiazolamine framework. This unique structure provides it with distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-cyclopropyl-N-[(3,5-dibromopyridin-4-yl)methyl]-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2N4O/c12-8-4-14-5-9(13)7(8)3-15-11-17-16-10(18-11)6-1-2-6/h4-6H,1-3H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJOIOWJDLRWJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)NCC3=C(C=NC=C3Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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